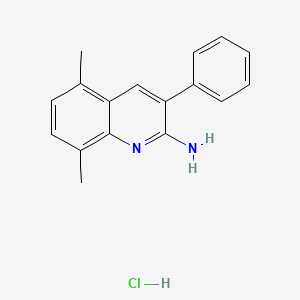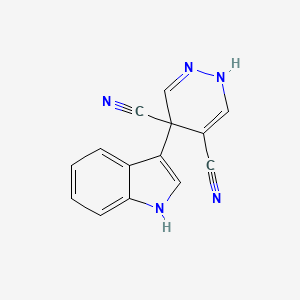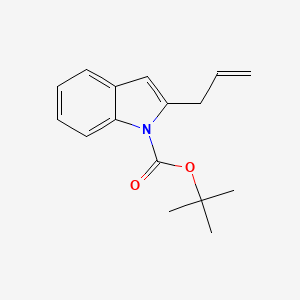![molecular formula C13H19NO3S B12627007 4-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]butan-1-ol CAS No. 918160-50-6](/img/structure/B12627007.png)
4-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]butan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]butan-1-ol is a chemical compound that features a unique structure combining an aziridine ring, a butanol chain, and a sulfonyl group attached to a methylbenzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]butan-1-ol typically involves multiple steps:
Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions.
Attachment of the Sulfonyl Group: The sulfonyl group is introduced by reacting the aziridine with 4-methylbenzene-1-sulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Butanol Chain: The butanol chain is then attached through a nucleophilic substitution reaction, where the aziridine ring opens up to react with a butanol derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
4-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the butanol chain can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the aziridine ring under mild conditions.
Major Products
Oxidation: Products include ketones or aldehydes.
Reduction: Products include sulfides.
Substitution: Various substituted aziridine derivatives.
科学研究应用
4-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]butan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The aziridine ring can act as an electrophile, reacting with nucleophilic sites on proteins or DNA, leading to inhibition or modification of biological functions. The sulfonyl group can enhance the compound’s reactivity and specificity towards certain targets.
相似化合物的比较
Similar Compounds
4-Methylbenzene-1-sulfonyl chloride: Shares the sulfonyl group but lacks the aziridine and butanol components.
Aziridine derivatives: Compounds with similar aziridine rings but different substituents.
Butanol derivatives: Compounds with similar butanol chains but different functional groups.
Uniqueness
4-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]butan-1-ol is unique due to its combination of an aziridine ring, a sulfonyl group, and a butanol chain. This unique structure imparts specific reactivity and potential biological activity that is not observed in simpler compounds.
属性
CAS 编号 |
918160-50-6 |
|---|---|
分子式 |
C13H19NO3S |
分子量 |
269.36 g/mol |
IUPAC 名称 |
4-[1-(4-methylphenyl)sulfonylaziridin-2-yl]butan-1-ol |
InChI |
InChI=1S/C13H19NO3S/c1-11-5-7-13(8-6-11)18(16,17)14-10-12(14)4-2-3-9-15/h5-8,12,15H,2-4,9-10H2,1H3 |
InChI 键 |
KEDTVPWHTKNIER-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2CCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-Dichloro-N-[2-(3-methylthiophen-2-yl)ethenesulfonyl]benzamide](/img/structure/B12626924.png)


![5-Acetyl-4-butyl-3-[(4-fluorophenyl)sulfanyl]-1-phenylpyridin-2(1H)-one](/img/structure/B12626938.png)
![1H-Imidazo[2,1-b]purin-4-amine, N,N-diethyl-1-methyl-](/img/structure/B12626940.png)

![N~4~-Ethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B12626957.png)
![8-(4-Chlorophenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12626964.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-[2-(trimethylsilyl)ethynyl]-, methyl ester](/img/structure/B12626971.png)


![6-(4-(dimethylamino)phenyl)-5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B12626994.png)


